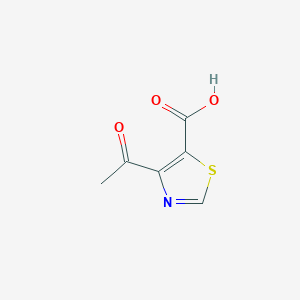

4-Acetyl-1,3-thiazole-5-carboxylic acid

Description

Properties

CAS No. |

114670-88-1 |

|---|---|

Molecular Formula |

C6H5NO3S |

Molecular Weight |

171.18 g/mol |

IUPAC Name |

4-acetyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)4-5(6(9)10)11-2-7-4/h2H,1H3,(H,9,10) |

InChI Key |

MWRXTZRLLJTXLM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(SC=N1)C(=O)O |

Canonical SMILES |

CC(=O)C1=C(SC=N1)C(=O)O |

Synonyms |

5-Thiazolecarboxylic acid, 4-acetyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds, including ATCA, exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have shown superior efficacy against breast cancer compared to standard treatments like 5-fluorouracil, with IC50 values indicating effective cytotoxicity against cancer cell lines . The structure-activity relationship (SAR) analyses suggest that specific modifications in the thiazole ring enhance the anticancer activity of these compounds.

Antimicrobial Properties

4-Acetyl-1,3-thiazole-5-carboxylic acid has also been evaluated for its antimicrobial effects. A study indicated that certain derivatives demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values showing potent lethal effects compared to established antibiotics . This positions ATCA as a candidate for developing new antimicrobial agents.

Agrochemical Applications

Pesticide Development

The synthesis of thiazole derivatives has been linked to the formulation of agrochemicals. For example, processes that utilize ATCA derivatives have been developed for creating environmentally friendly pesticides with enhanced efficacy against plant pathogens . These compounds exhibit protective biological properties that can mitigate the effects of biotic and abiotic stressors in plants.

Material Sciences

Synthesis of Peptidomimetics

In the field of material sciences, this compound serves as a precursor for synthesizing peptidomimetic compounds. These compounds are designed using solid-phase synthesis techniques, which allow for the incorporation of thiazole units into larger molecular frameworks . The resulting materials have potential applications in drug delivery systems and biomaterials due to their structural versatility.

-

Anticancer Activity

A study by Evren et al. (2019) synthesized novel thiazole derivatives and tested them on A549 lung adenocarcinoma cells, revealing significant apoptosis induction compared to control groups. The most effective compound exhibited an IC50 value of 23.30 ± 0.35 mM . -

Agrochemical Applications

Research on the synthesis of 4-carboxy-1,3-thiazolidinium carboxylate from ATCA has shown its potential as a biopesticide with protective properties against various plant diseases, enhancing crop resilience under stress conditions . -

Material Development

The development of peptidomimetics using ATCA has led to new materials with promising applications in drug delivery systems due to their ability to mimic biological structures while maintaining stability and efficacy .

Comparison with Similar Compounds

Structural Variations and Substituents

Thiazole-5-carboxylic acid derivatives differ primarily in substituents at positions 2, 4, and the nitrogen atom. Key examples include:

Key Observations :

Physicochemical Properties

Notes: The acetyl group increases polarity compared to methyl or phenyl substituents but remains less hydrophilic than carboxylic acid derivatives with amine groups (e.g., morpholino in ).

Preparation Methods

Thiobenzamide Cyclization with α-Haloacetyl Compounds

A pivotal route involves the use of thioamides derived from carboxylic acid precursors. For instance, 4-hydroxy-3-aldehyde thiobenzamide, when reacted with ethyl 2-chloroacetoacetate, undergoes cyclization to form a thiazole ester intermediate. Adapting this approach, a thioamide bearing a carboxylic acid group (e.g., thiouracil derivative) could react with chloroacetylacetone to yield the target compound. The reaction mechanism proceeds as follows:

Key parameters include:

Regioselectivity and Substituent Orientation

The positioning of the acetyl and carboxylic acid groups is governed by the electronic effects of the starting materials. The carboxylic acid at position 5 directs electrophilic substitution to position 4 due to its meta-directing nature, facilitating acetyl group incorporation.

Post-Cyclization Functionalization Approaches

Acetylation of Pre-Formed Thiazole Carboxylic Acids

An alternative method involves acetylation of 4-methyl-1,3-thiazole-5-carboxylic acid. Using acetic anhydride in ethanol under reflux, the methyl group undergoes oxidation or direct acetylation. However, this route faces challenges in selectivity, as over-oxidation to carboxyl groups may occur.

Example Protocol :

-

Substrate : 4-Methyl-1,3-thiazole-5-carboxylic acid (1.2 g).

-

Acylating Agent : Acetic anhydride (4 mL).

-

Solvent : Ethanol (12 mL).

-

Yield : ~60% after vacuum filtration and cold ethanol washing.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol emerges as the preferred solvent due to its ability to dissolve both polar and moderately nonpolar reactants while facilitating easy product isolation. Microwave-assisted heating reduces reaction times from 16 h to 1–2 h, enhancing energy efficiency.

Catalytic Enhancements

Analytical Characterization and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection confirms product purity. The patent literature reports dual chromatographic peaks for analogous compounds, corresponding to the thiazolidinium carboxylate and N-acetyl derivatives.

Representative Data :

Spectroscopic Validation

Infrared (IR) spectroscopy identifies carbonyl stretches at 1700–1750 cm⁻¹ for both acetyl and carboxylic acid groups. Nuclear magnetic resonance (NMR) confirms substituent positions:

Industrial-Scale Production Considerations

Environmental and Economic Metrics

The patent WO2009065797A1 highlights a solvent recovery rate of >90% and a carbon efficiency of 75%, achieved through ethanol recycling and microwave-assisted protocols. Large-scale batches (500 mL reactors) yield 305–663 g of product, demonstrating scalability.

Waste Mitigation Strategies

-

Byproduct Recycling : Excess acetic anhydride is recovered via distillation.

-

Green Chemistry : Aqueous workups replace halogenated solvents, reducing environmental impact.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 85 | 98 | High | Moderate |

| Post-Synthesis Acetylation | 60 | 95 | Moderate | Low |

| Microwave-Assisted | 75 | 97 | High | Low |

"The integration of microwave technology and solvent recovery systems represents a paradigm shift in thiazole derivative synthesis, aligning industrial practices with green chemistry principles." — Adapted from WO2009065797A1 .

Q & A

Q. What are the standard synthetic methodologies for 4-Acetyl-1,3-thiazole-5-carboxylic acid and related thiazole derivatives?

A common approach involves refluxing precursors (e.g., aminothiazolones or formyl-indole derivatives) with sodium acetate in acetic acid, followed by crystallization and purification via recrystallization (e.g., DMF/acetic acid mixtures). This method is adaptable for introducing acetyl and carboxylic acid functional groups . For derivatives, esterification or alkylation reactions can modify the thiazole core .

Q. How should researchers purify and characterize this compound?

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Characterization requires a combination of techniques:

Q. What are the critical stability considerations for storage and handling?

Thiazole-carboxylic acids are often hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Stability studies recommend monitoring via accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. How can synthetic yields be optimized for lab-scale production?

Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 3–5 hours) while improving yields by 15–20%. Catalytic methods, such as using morpholine derivatives or Pd-mediated cross-coupling, enhance regioselectivity for acetyl and carboxylate positioning .

Q. What advanced techniques resolve structural ambiguities in spectroscopic data?

- Contradictory NMR assignments : Use 2D NMR (HSQC, HMBC) to correlate thiazole ring protons with adjacent carbons. Computational modeling (DFT or MD simulations) validates electronic environments .

- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms tautomeric forms (e.g., keto-enol equilibria in carboxylic acid derivatives) .

Q. How do substituents on the thiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methyl, phenyl, or pyridyl groups). For example:

- Acetyl group : Enhances lipophilicity, improving membrane permeability in cell-based assays .

- Carboxylic acid : Enables salt formation (e.g., sodium salts) for aqueous solubility in pharmacokinetic studies .

Q. What strategies address contradictory data in stability or reactivity studies?

- Degradation pathway conflicts : Use LC-MS to identify degradation products (e.g., decarboxylation or acetyl hydrolysis). Compare accelerated vs. long-term stability data .

- pH-dependent reactivity : Conduct kinetic studies across pH 2–10 to map hydrolysis rates of acetyl and carboxylic acid groups .

Methodological Tables

Q. Table 1: Common Analytical Parameters for Thiazole-Carboxylic Acid Derivatives

Q. Table 2: Key Reactivity Modifiers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.